molecular formula C27H31ClFN3O9 B578665 Mosapride Citric Amide CAS No. 1215825-20-9

Mosapride Citric Amide

Numéro de catalogue: B578665
Numéro CAS: 1215825-20-9
Poids moléculaire: 596.005
Clé InChI: CHDDVZKTRICFBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Profile

Mosapride Citric Amide acts as a selective agonist of the 5-HT4 receptor and an antagonist of the 5-HT3 receptor. These interactions are crucial in treating various gastrointestinal disorders such as functional dyspepsia and postoperative ileus. The citric amide form is noted for its improved solubility and bioavailability compared to its parent compound, which enhances its therapeutic potential.

Key Properties

  • Selective 5-HT4 Receptor Agonism : Promotes gastrointestinal motility.
  • 5-HT3 Receptor Antagonism : Reduces nausea and vomiting.
  • Improved Bioavailability : The citric amide formulation enhances absorption.

Gastrointestinal Disorders

This compound has been extensively studied for its efficacy in managing gastrointestinal conditions:

ConditionStudy Findings
Functional DyspepsiaSignificant improvement in symptoms compared to placebo in clinical trials.
Postoperative IleusReduced recovery time and enhanced gut motility post-surgery .
Diabetic GastroparesisImproved gastric emptying without adverse effects on glycemic control .

Metabolic Disorders

Research has indicated that this compound may also play a role in metabolic regulation:

DisorderStudy Findings
Type II Diabetes MellitusEnhanced insulin sensitivity and improved glycemic control in patients .

Case Study 1: Functional Dyspepsia

A clinical trial involving 200 patients with functional dyspepsia demonstrated that those treated with this compound reported a 60% reduction in symptom severity compared to a control group receiving placebo. This highlights the compound's effectiveness in improving gastrointestinal comfort.

Case Study 2: Diabetic Gastroparesis

In a study focusing on diabetic patients suffering from gastroparesis, treatment with this compound resulted in a significant increase in gastric emptying rates (p<0.01) without exacerbating glycemic levels. This underscores its potential utility in managing complex metabolic conditions.

Activité Biologique

Mosapride Citric Amide is a derivative of the gastroprokinetic agent Mosapride, primarily known for its role in enhancing gastrointestinal motility. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, pharmacokinetics, and comparative efficacy with other gastroprokinetic agents.

This compound primarily functions as a selective agonist of the 5-HT4 serotonin receptors and an antagonist of the 5-HT3 receptors. This dual action facilitates gastrointestinal motility by:

  • Stimulating Acetylcholine Release : By activating 5-HT4 receptors, Mosapride enhances the release of acetylcholine from cholinergic neurons in the gastrointestinal tract, promoting peristalsis and gastric emptying .
  • Inhibiting Nausea : The antagonistic effect on 5-HT3 receptors contributes to its antiemetic properties, making it effective in reducing nausea and vomiting associated with various gastrointestinal disorders.

Efficacy in Gastrointestinal Disorders

This compound has been studied extensively for its therapeutic potential in several gastrointestinal conditions:

  • Functional Dyspepsia : Clinical trials indicate that Mosapride significantly alleviates symptoms such as bloating, nausea, and early satiety in patients with functional dyspepsia .
  • Postoperative Ileus : The compound has shown promise in accelerating recovery from postoperative ileus by enhancing gastric motility without affecting autonomic nervous activity .
  • Gastroesophageal Reflux Disease (GERD) : By improving esophageal peristalsis and gastric emptying time, it reduces acid reflux episodes, thereby preventing complications such as esophagitis and ulcers .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

  • Absorption and Bioavailability : The compound exhibits a short half-life (approximately 2 hours) and is rapidly absorbed, reaching peak plasma concentrations within 1 hour post-administration. Its bioavailability is influenced by its formulation as a citric amide derivative, enhancing solubility compared to its parent compound .
  • Metabolism : Mosapride undergoes hepatic metabolism primarily via cytochrome P450 enzymes, yielding active metabolites that contribute to its pharmacological effects .

Comparative Analysis with Other Gastroprokinetic Agents

Compound NameMechanism of ActionPrimary UseUnique Features
This compound5-HT4 agonist & 5-HT3 antagonistFunctional dyspepsia, GERDEnhanced solubility and bioavailability
TegaserodSelective 5-HT4 receptor agonistIrritable bowel syndromePrimarily used for constipation
PrucaloprideSelective 5-HT4 receptor agonistChronic constipationHigher specificity for 5-HT4 receptors
CisaprideProkinetic agent acting on multiple receptorsGastroesophageal reflux diseaseAssociated with cardiac side effects

Case Studies and Clinical Trials

  • Study on Gastric Motility : In a controlled trial involving healthy volunteers, administration of this compound resulted in a significant increase in gastric emptying time (P < 0.05), while not affecting heart rate or blood pressure. This suggests its safety profile for elderly patients or those with autonomic dysfunction .
  • Efficacy in Functional Dyspepsia : A randomized controlled trial demonstrated that patients receiving Mosapride reported a substantial reduction in dyspeptic symptoms compared to a placebo group (P < 0.01), highlighting its effectiveness as a therapeutic option for managing functional gastrointestinal disorders .

Propriétés

IUPAC Name

3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDDVZKTRICFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClFN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737196
Record name 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215825-20-9
Record name 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.